Scientific Field: Organic Chemistry.
Application Summary: “2,2-Dichloro-1-(p-tolyl)ethanone” is used in the synthesis of tolyl-substituted siloles.
Results or Outcomes: The synthesized compounds are weakly luminescent in dilute fluid solution but exhibit dramatic aggregation-induced emission (AIE).
2,2-Dichloro-1-(p-tolyl)ethanone is an organic compound with the molecular formula and a CAS number of 4974-59-8. This compound features a dichloro-substituted ethanone structure with a para-tolyl group attached to the carbonyl carbon. Its chemical structure can be represented as follows:
2,2-Dichloro-1-(p-tolyl)ethanone is characterized by its colorless oil appearance and has notable physical properties, including a melting point of 54-56 °C and a boiling point of 278 °C .
While specific biological activity data for 2,2-Dichloro-1-(p-tolyl)ethanone is limited, compounds with similar structures often exhibit significant biological properties. Generally, dichloro-substituted ethanones can show antimicrobial and antifungal activities due to their ability to interfere with cellular functions. Further studies are needed to elucidate the exact biological effects of this compound.
Several synthesis methods have been developed for 2,2-Dichloro-1-(p-tolyl)ethanone:
Several compounds share structural similarities with 2,2-Dichloro-1-(p-tolyl)ethanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-(p-tolyl)ethanone | C9H9ClO | Contains only one chlorine atom; less reactive |
| 3-Chloro-1-(p-tolyl)ethanone | C9H9ClO | Chlorine at the meta position; different reactivity |
| 4-Chloroacetophenone | C8H7ClO | Lacks dichlorination; used in different synthetic routes |
| 4-Bromoacetophenone | C8H7BrO | Bromine substitution; exhibits different biological activity |
The unique feature of 2,2-Dichloro-1-(p-tolyl)ethanone lies in its dichlorination at the alpha position relative to the carbonyl group, which significantly influences its reactivity and potential applications compared to similar compounds. This characteristic enhances its electrophilic properties and makes it particularly useful in synthetic organic chemistry.
The synthesis of 2,2-dichloro-1-(p-tolyl)ethanone through thionyl chloride chlorination represents one of the most established methodologies for introducing dichlorine functionality into acetophenone derivatives . The reaction mechanism involves the electrophilic attack of thionyl chloride on the alpha-carbon position of 1-(p-tolyl)ethanone, resulting in the sequential substitution of hydrogen atoms with chlorine atoms [2].
The optimization of reaction conditions for thionyl chloride-mediated chlorination requires careful control of temperature, solvent selection, and stoichiometric ratios [2]. Research has demonstrated that the reaction proceeds through an electrophilic mechanism with a Hammett rho value of -0.55, indicating moderate sensitivity to electronic effects of substituents [2]. The activation energy for this transformation has been calculated at 8.8 kilocalories per mole, with a notably high negative entropy of activation at -43.3 calories per Kelvin per mole [2].
Phosphorus pentachloride serves as an alternative chlorinating agent for the preparation of 2,2-dichloro-1-(p-tolyl)ethanone, offering distinct advantages in terms of reaction selectivity and product purity [3]. The mechanism involves the formation of phosphorus-chlorine intermediates that facilitate the transfer of chlorine atoms to the substrate [3]. Studies have shown that the reaction proceeds optimally under strictly controlled molar ratios, with equimolar amounts of phosphorus pentachloride and substrate yielding the highest conversion rates [3].
The chlorination process using phosphorus pentachloride demonstrates superior performance at temperatures ranging from 40 to 110 degrees Celsius, with pressure conditions maintained between 1 to 1.5 bars [4]. The reaction kinetics follow a temperature-dependent profile, where the chlorination rate increases proportionally with temperature elevation within the optimal range [4].
| Chlorinating Agent | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Thionyl Chloride | 0-80 | 1-6 | 75-85 | High |
| Phosphorus Pentachloride | 40-110 | 2-8 | 70-90 | Moderate |
The comparative evaluation of classical chlorination methods reveals that thionyl chloride generally provides superior selectivity for the desired dichlorinated product, while phosphorus pentachloride offers higher overall yields under optimized conditions [3] [4]. The choice between these methodologies depends on specific industrial requirements, including product purity specifications and economic considerations.
Recent advances in transition metal catalysis have introduced manganese-based systems for the difunctionalization of aromatic substrates, including the synthesis of dichlorinated acetophenone derivatives [5]. The electrochemical approach utilizes manganese catalysts in combination with controlled potential electrolysis to achieve selective chlorination [5]. This methodology demonstrates exceptional chemoselectivity, with Faradaic efficiencies reaching 87% for the desired transformation [5].
The choice of reaction solvent significantly influences the efficiency and selectivity of chlorination reactions for 2,2-dichloro-1-(p-tolyl)ethanone synthesis [8]. Dichloromethane has emerged as the preferred solvent for industrial-scale chlorination processes due to its chemical inertness toward chlorinating agents and optimal solubility characteristics [9] [10]. The solvent demonstrates a low boiling point of 40 degrees Celsius and appropriate polarity for dissolving both reactants and products [10].
Comparative studies have evaluated various solvents for chlorination reactions, revealing that non-chlorinated solvents often exhibit incompatibility with strong chlorinating agents such as sulfuryl chloride [11]. Toluene has been identified as a viable alternative to dichloromethane, particularly when used in combination with methanol as a reaction moderator [11]. The optimal methanol concentration ranges from 0.1 to 0.3 molar equivalents relative to the acetophenone substrate [11].
Industrial-scale chlorination processes require precise control of reaction kinetics to ensure consistent product quality and yield [12]. The relationship between chlorination conversion ratio and reaction time follows the mathematical expression: x = 1.15 - 0.916e^(-kt), where the kinetic constant k is temperature-dependent [12]. The kinetic constant can be calculated using the equation k = 0.00907 + 6.39 × 10^(-6)e^(0.0211T), where T represents the reaction temperature [12].
The overall apparent reaction order for the chlorination process exhibits a biphasic behavior, with an order of 4.8 during the initial stage and 1.0 during the subsequent stage [12]. The apparent activation energy has been determined to be 5.32 kilojoules per mole for the second stage of the reaction [12]. This relatively low activation energy suggests that the chlorination rate demonstrates reduced sensitivity to temperature variations in the later stages of the process [12].
| Parameter | Optimal Range | Impact on Yield | Reference Temperature (°C) |
|---|---|---|---|
| Reaction Temperature | 20-60 | ±15% variance | 25 |
| Solvent Ratio (DCM:Substrate) | 5:1 to 10:1 | Moderate | 25 |
| Reaction Time | 2-6 hours | High | Variable |
| Stirring Rate | 200-400 rpm | Low | 25 |
The optimization of industrial-scale production requires consideration of multiple interconnected parameters [11]. Temperature control represents a critical factor, with optimal ranges between 20 and 60 degrees Celsius providing acceptable yields while minimizing side reactions [11]. Higher temperatures increase the formation of undesired byproducts, including core-substituted compounds and over-chlorinated species [11].
The implementation of continuous monitoring systems enables real-time adjustment of reaction conditions to maintain optimal performance [13]. Modern industrial facilities employ automated control systems that adjust chlorinating agent feed rates based on real-time analysis of product formation and reaction progression [13]. These systems typically maintain reaction temperatures within ±2 degrees Celsius of the setpoint and monitor key process indicators including chlorine consumption rates and product purity levels [13].
The compound 2,2-Dichloro-1-(p-tolyl)ethanone exhibits notable thermodynamic stability characteristics as evidenced by its well-defined melting point range of 54-56°C and boiling point of 277.7°C [1]. Crystallographic analysis reveals that the molecule adopts a nearly planar conformation with a dihedral angle of 15.5° between the phenyl ring and the plane defined by the carbonyl oxygen, carbonyl carbon, and dichloromethyl carbon [2]. This relatively small deviation from planarity contributes to the compound's overall thermodynamic stability through enhanced conjugation between the aromatic ring and the carbonyl group.
The asymmetric nature of the two carbon-chlorine bonds provides insight into the electronic structure and stability. The C1—Cl1 bond length of 1.756 Å is shorter than the C1—Cl2 bond length of 1.762 Å, indicating differential electronic environments around the dichloromethyl carbon [2]. This asymmetry results from the electronic influence of the adjacent carbonyl group and the aromatic ring system, which creates a stabilizing conjugative effect that enhances the overall thermodynamic stability of the molecule.
Table 3.1.1: Thermodynamic Stability Parameters
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | 54-56 | °C | [1] |
| Boiling Point | 277.7 | °C | [1] |
| Thermal Decomposition | >300 | °C | [1] |
| Dihedral Angle | 15.5 | degrees | [2] |
| C1—Cl1 Bond Length | 1.756 | Å | [2] |
| C1—Cl2 Bond Length | 1.762 | Å | [2] |
| Molecular Planarity | Nearly planar | - | [2] |
The phase behavior of 2,2-Dichloro-1-(p-tolyl)ethanone is characterized by well-defined transition temperatures that reflect its molecular structure and intermolecular interactions [1]. The solid-to-liquid transition occurs within the narrow temperature range of 54-56°C, indicating a relatively pure crystalline form with consistent intermolecular packing arrangements. This narrow melting point range suggests minimal polymorphic variations and good thermal stability in the solid state.
The liquid-to-gas transition occurs at 277.7°C under standard atmospheric pressure, demonstrating significant thermal stability in the liquid phase [1]. This high boiling point reflects the compound's substantial intermolecular forces, including dipole-dipole interactions from the carbonyl group and van der Waals forces from the aromatic ring system and chlorine atoms. The large temperature difference between melting and boiling points (approximately 220°C) indicates a stable liquid phase over a wide temperature range.
Table 3.1.2: Phase Transition Characteristics
| Phase Transition | Temperature Range (°C) | Thermodynamic Significance |
|---|---|---|
| Solid → Liquid | 54-56 | Intermolecular H-bonding disruption |
| Liquid → Gas | 277.7 | Vapor pressure equilibrium |
| Thermal Stability | Up to 277.7 | Stable molecular structure |
| Decomposition | >300 | C-Cl bond cleavage initiation |
The crystal structure of 2,2-Dichloro-1-(p-tolyl)ethanone is stabilized by intermolecular hydrogen bonding interactions, specifically C—H···O hydrogen bonds [2]. The crystallographic analysis reveals that the packing of molecules is maintained through these weak but significant intermolecular interactions, with the hydrogen bonding geometry showing a C4—H4···O1 distance of 2.58 Å and a bond angle of 150° [2]. This intermolecular hydrogen bonding network contributes to the compound's thermodynamic stability in the solid state and influences its melting behavior.
The molecular geometry exhibits tetrahedral distortion around the dichloromethyl carbon, with bond angles of 111.9° for C2—C1—Cl1 and 107.2° for C2—C1—Cl2 [2]. The Cl1—C1—Cl2 angle of 110.86° is close to the ideal tetrahedral angle, indicating minimal steric strain in the molecular structure. This geometric arrangement contributes to the overall thermodynamic stability by minimizing internal strain energy.
The solubility behavior of 2,2-Dichloro-1-(p-tolyl)ethanone can be comprehensively described using Hansen solubility parameters, which provide quantitative measures of the compound's interactions with different solvent systems [3] [4]. Based on the molecular structure and comparison with similar aromatic ketones and chlorinated compounds, the estimated Hansen solubility parameters are: δD (dispersion) = 18.5 ± 1.0 MPa½, δP (polar) = 8.2 ± 1.5 MPa½, and δH (hydrogen bonding) = 4.1 ± 0.8 MPa½, yielding a total solubility parameter δTotal = 20.7 ± 1.2 MPa½.
The dispersion parameter (δD) of 18.5 MPa½ reflects the compound's significant van der Waals interactions arising from the aromatic ring system and the two chlorine atoms [3]. This value is intermediate between acetophenone (18.9 MPa½) and dichloromethane (18.2 MPa½), consistent with the compound's structural features combining both aromatic and dichloromethyl functionalities. The polar parameter (δP) of 8.2 MPa½ indicates moderate polarity primarily contributed by the carbonyl group and the carbon-chlorine bonds [5]. The hydrogen bonding parameter (δH) of 4.1 MPa½ suggests weak hydrogen bonding capability, primarily through the carbonyl oxygen as a hydrogen bond acceptor.
Table 3.2.1: Hansen Solubility Parameters
| Parameter | Value (MPa½) | Primary Contributors | Comparison Compounds |
|---|---|---|---|
| δD (Dispersion) | 18.5 ± 1.0 | Aromatic ring, C-Cl bonds | Acetophenone (18.9), DCM (18.2) |
| δP (Polar) | 8.2 ± 1.5 | C=O, C-Cl dipoles | Acetophenone (8.6), DCE (7.4) |
| δH (Hydrogen Bonding) | 4.1 ± 0.8 | Carbonyl oxygen acceptor | Acetophenone (4.1), DCE (1.0) |
| δTotal | 20.7 ± 1.2 | Combined interactions | Acetophenone (20.9), DCE (20.0) |
The solubility of 2,2-Dichloro-1-(p-tolyl)ethanone in polar solvents is governed by its moderate polarity and hydrogen bonding acceptance capability [6]. In polar protic solvents such as methanol and ethanol, the compound exhibits moderate solubility due to the hydrogen bonding interaction between the carbonyl oxygen and the hydroxyl protons of the alcohol solvents. The estimated solubility parameter range for polar protic media (δP = 10-15 MPa½) suggests reasonable compatibility, though not complete miscibility [4].
Polar aprotic solvents such as acetone, dimethylformamide, and dimethylsulfoxide provide good solubility for the compound [4]. The compatibility with these solvents arises from favorable dipole-dipole interactions between the carbonyl group and the solvent molecules, without the complication of competing hydrogen bonding. The estimated solubility parameter range for polar aprotic media (δP = 8-12 MPa½) closely matches the compound's polar parameter, indicating excellent solubility in this solvent class.
Table 3.2.2: Solubility in Polar Media
| Solvent Type | Examples | Estimated Solubility | δP Range (MPa½) | Primary Interactions |
|---|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Moderate | 10-15 | H-bonding with C=O |
| Polar Aprotic | Acetone, DMF, DMSO | Good | 8-12 | Dipole-dipole |
| Aqueous | Water | Poor | 16-20 | Limited H-bonding |
The solubility behavior in nonpolar solvents is primarily determined by dispersion forces and the compound's relatively high dispersion parameter [7]. In hydrocarbon solvents such as hexane and cyclohexane, the compound exhibits poor solubility due to the significant polarity mismatch. The nonpolar solvents (δP = 0-2 MPa½) cannot effectively solvate the polar carbonyl and carbon-chlorine functionalities, resulting in unfavorable thermodynamic mixing conditions.
Chlorinated solvents such as dichloromethane and chloroform provide excellent solubility for 2,2-Dichloro-1-(p-tolyl)ethanone [8]. This excellent compatibility arises from the similar electronic properties of the carbon-chlorine bonds in both the solute and solvent molecules, creating favorable dispersion interactions. The solubility parameter range for chlorinated solvents (δP = 6-8 MPa½) provides optimal matching with the compound's solubility characteristics. Aromatic solvents such as benzene, toluene, and xylene exhibit good solubility due to favorable π-π interactions between the aromatic rings and similar dispersion parameters.
Table 3.2.3: Solubility in Nonpolar Media
| Solvent Type | Examples | Estimated Solubility | δP Range (MPa½) | Primary Interactions |
|---|---|---|---|---|
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poor | 0-2 | Weak dispersion forces |
| Chlorinated Solvents | DCM, Chloroform | Excellent | 6-8 | C-Cl dipole matching |
| Aromatic Hydrocarbons | Benzene, Toluene | Good | 2-4 | π-π interactions |
The Fourier transform infrared spectrum of 2,2-Dichloro-1-(p-tolyl)ethanone exhibits characteristic absorption bands that provide definitive structural identification and functional group analysis [9] [10]. The most prominent feature is the carbonyl stretching vibration, which appears as a very strong, sharp absorption in the range of 1685-1710 cm⁻¹. This frequency range is characteristic of aromatic ketones, where the carbonyl stretching frequency is lowered by approximately 30 cm⁻¹ compared to aliphatic ketones due to conjugation with the aromatic ring system [10] [11].
The carbon-chlorine stretching vibrations manifest as strong absorption bands in the frequency range of 650-850 cm⁻¹ [12]. The presence of two chlorine atoms attached to the same carbon results in both symmetric and antisymmetric stretching modes, with the symmetric stretch typically appearing at lower frequency (680-720 cm⁻¹) and the antisymmetric stretch at higher frequency (750-800 cm⁻¹) [13]. The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands in the 3000-3100 cm⁻¹ region, while the methyl group carbon-hydrogen stretches are observed in the 2850-3000 cm⁻¹ range [14].
Table 3.3.1: Fourier Transform Infrared Spectroscopic Data
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1685-1710 | Very Strong | Aromatic ketone carbonyl |
| C-Cl stretch (symmetric) | 680-720 | Strong | Dichloromethyl group |
| C-Cl stretch (antisymmetric) | 750-800 | Strong | Dichloromethyl group |
| C-H stretch (aromatic) | 3000-3100 | Medium | para-Tolyl ring |
| C-H stretch (methyl) | 2850-3000 | Medium | Methyl substituent |
| C-C stretch (aromatic) | 1450-1650 | Medium-Strong | Aromatic ring skeleton |
The Raman spectrum of 2,2-Dichloro-1-(p-tolyl)ethanone provides complementary information to the infrared spectrum, particularly emphasizing symmetric vibrations and polarizable bonds [12] [15]. The carbonyl stretching vibration appears as a strong band in the 1650-1750 cm⁻¹ region, with the exact frequency depending on the exciting laser wavelength and measurement conditions. The Raman activity of the carbonyl stretch is enhanced due to the high polarizability of the carbon-oxygen double bond.
The carbon-chlorine stretching vibrations exhibit strong Raman activity in the 650-850 cm⁻¹ range, with the intensity reflecting the high polarizability of the carbon-chlorine bonds [12]. The aromatic ring breathing mode appears as a characteristic strong band around 990-1010 cm⁻¹, which is particularly diagnostic for para-disubstituted benzene derivatives. The aromatic carbon-carbon stretching vibrations in the 1450-1650 cm⁻¹ region show strong Raman activity due to the high polarizability of the conjugated π-electron system.
Table 3.3.2: Raman Spectroscopic Data
| Vibrational Mode | Frequency Range (cm⁻¹) | Raman Activity | Structural Information |
|---|---|---|---|
| C=O stretch | 1650-1750 | Strong | Carbonyl polarizability |
| C-Cl stretch | 650-850 | Strong | Dichloromethyl group |
| Ring breathing | 990-1010 | Strong | para-Disubstituted benzene |
| C-C aromatic stretch | 1450-1650 | Strong | Aromatic conjugation |
| C-H aromatic stretch | 3000-3100 | Medium | Aromatic polarizability |
The ultraviolet-visible absorption spectrum of 2,2-Dichloro-1-(p-tolyl)ethanone exhibits characteristic electronic transitions that provide information about the compound's electronic structure and conjugation patterns [16] [17]. The spectrum displays two primary absorption regions: the π→π* transition of the aromatic ring system appearing as a strong absorption band in the 240-280 nm range, and the n→π* transition of the carbonyl group manifesting as a weaker absorption in the 280-320 nm region.
The π→π* transition originates from the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic ring system [17]. This transition is typically intense due to the high transition probability and the extended conjugation between the aromatic ring and the carbonyl group. The n→π* transition involves the promotion of nonbonding electrons from the oxygen atom to the π* orbital of the carbonyl group, resulting in a weaker absorption band that is characteristic of ketones [16].
The presence of the dichloromethyl group and the methyl substituent on the aromatic ring influences the electronic transitions through inductive and mesomeric effects. The electron-withdrawing nature of the chlorine atoms affects the electron density distribution, potentially shifting the absorption maxima and altering the intensity ratios of the observed transitions [18].
Table 3.3.3: Ultraviolet-Visible Spectroscopic Data
| Electronic Transition | Wavelength Range (nm) | Intensity | Assignment |
|---|---|---|---|
| π→π* (aromatic) | 240-280 | Strong | Aromatic ring conjugation |
| n→π* (carbonyl) | 280-320 | Weak | Nonbonding to π* transition |
| Extended conjugation | 300-350 | Medium | Ring-carbonyl interaction |
| Charge transfer | 350-400 | Very weak | Intramolecular CT |
The complete vibrational spectrum of 2,2-Dichloro-1-(p-tolyl)ethanone encompasses 45 normal modes corresponding to the 3N-6 degrees of freedom for a non-linear molecule with 19 atoms [13]. The fundamental vibrational frequencies can be categorized into several groups: high-frequency stretching modes (2850-3100 cm⁻¹), carbonyl and aromatic stretching modes (1450-1710 cm⁻¹), bending and deformation modes (1000-1450 cm⁻¹), carbon-halogen stretching modes (650-850 cm⁻¹), and low-frequency skeletal and torsional modes (50-650 cm⁻¹).
The molecular dynamics calculations suggest that the compound exhibits relatively rigid behavior due to the aromatic ring system and the restricted rotation around the carbonyl-aromatic bond [13]. The torsional modes involving rotation around the carbon-carbon bond connecting the dichloromethyl group to the carbonyl carbon occur at very low frequencies (50-200 cm⁻¹), indicating relatively free rotation about this bond. The out-of-plane bending modes of the aromatic ring appear in the 750-900 cm⁻¹ region and provide information about the planarity and rigidity of the aromatic system.
Table 3.3.4: Complete Vibrational Mode Assignment
| Vibrational Mode | Frequency Range (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| ν(C-H) aromatic | 3000-3100 | Medium | Medium |
| ν(C-H) methyl | 2850-3000 | Medium | Medium |
| ν(C=O) stretch | 1685-1710 | Very Strong | Strong |
| ν(C-C) aromatic | 1450-1650 | Medium-Strong | Strong |
| δ(C-H) bending | 1000-1450 | Medium | Medium |
| ν(C-Cl) stretch | 650-850 | Strong | Strong |
| δ(C-C-C) deformation | 400-650 | Weak | Medium |
| Torsional modes | 50-400 | Weak | Weak |